molecular formula C7H12INO2 B7922316 (4-Iodo-piperidin-1-yl)-acetic acid

(4-Iodo-piperidin-1-yl)-acetic acid

Cat. No.: B7922316
M. Wt: 269.08 g/mol
InChI Key: QETCJAUCWUTRQG-UHFFFAOYSA-N
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Description

(4-Iodo-piperidin-1-yl)-acetic acid is a piperidine derivative featuring an iodine substituent at the 4-position of the piperidine ring and an acetic acid group attached to the nitrogen atom. Its molecular formula is C₇H₁₂INO₂, with a molecular weight of 285.09 g/mol.

Properties

IUPAC Name

2-(4-iodopiperidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCJAUCWUTRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-piperidin-1-yl)-acetic acid typically involves the iodination of piperidine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of piperidine with iodine in the presence of a suitable oxidizing agent to form the iodinated piperidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-piperidin-1-yl)-acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include azido-piperidinyl acetic acid or thiol-piperidinyl acetic acid.

    Oxidation: Products include N-oxide derivatives.

    Reduction: Products include deiodinated piperidinyl acetic acid.

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes
The synthesis of (4-Iodo-piperidin-1-yl)-acetic acid typically involves the iodination of piperidine derivatives followed by the introduction of the acetic acid group. A common method includes:

  • Iodination : Piperidine reacts with iodine in the presence of an oxidizing agent.
  • Formation of Acetic Acid Derivative : The iodinated piperidine is then reacted with chloroacetic acid under basic conditions to yield this compound.

Reactivity
The compound can undergo various reactions such as:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions : The piperidine ring can be oxidized to form N-oxides.
  • Reduction Reactions : It can be reduced to remove the iodine atom or modify the piperidine structure.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives that can lead to new compounds with desirable properties.

Biology

The compound is being studied for its interactions with biological macromolecules, particularly in relation to enzyme inhibition and receptor binding. For instance, research indicates that derivatives of piperidine compounds can act as inhibitors for specific enzymes involved in metabolic pathways, showcasing their potential in drug design and development .

Medicine

In the medical field, this compound is investigated for its therapeutic properties. Notably:

  • Potential Treatment for Diseases : It has been suggested as a precursor for developing drugs aimed at treating conditions like age-related macular degeneration (AMD) and metabolic disorders .
  • Pharmacological Studies : Studies have shown that compounds related to this structure may exhibit antihyperalgesic effects, indicating potential applications in pain management .

Industry

This compound is utilized in producing specialty chemicals and intermediates. Its unique chemical properties make it suitable for developing new materials, such as polymers or coatings, which have applications across various industrial sectors.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex moleculesUsed in synthesis of various organic compounds
BiologyInteraction with biological macromoleculesPotential enzyme inhibitors identified
MedicineTherapeutic propertiesInvestigated for AMD treatment; antihyperalgesic effects noted
IndustryProduction of specialty chemicalsUtilized in creating new materials

Case Study: Inhibition of Enzymes

A study on piperidine derivatives highlighted their role as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase, showcasing their potential against Mycobacterium tuberculosis (Mtb) infections. The analogs demonstrated improved pharmacokinetic parameters and synergy with other agents, achieving significant sterilization rates in vivo .

Mechanism of Action

The mechanism of action of (4-Iodo-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds, contributing to the overall binding stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Iodo-piperidin-1-yl)-acetic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Primary Applications
This compound C₇H₁₂INO₂ 285.09 Iodine at piperidine 4-position Organic synthesis, radiopharmaceutical research
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 Fmoc-protected piperazine Peptide synthesis (protecting group in SPPS)
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl at piperidine 4-position Synthetic intermediate for pharmaceuticals
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid C₇H₅I₂NO₃ 420.93 Diiodo and oxo groups on pyridine Medicinal chemistry (iodine-enhanced bioactivity)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl and carboxylic acid groups Precursor for drug candidates

Research Findings and Industrial Relevance

  • Synthetic Utility : Piperidine-acetic acid derivatives are versatile intermediates. For example, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is used to synthesize protease inhibitors , while Fmoc-protected analogs enable controlled peptide elongation .
  • Ethoxycarbonyl and Fmoc derivatives necessitate standard lab precautions (gloves, ventilation) .
  • Market Trends : Despite its discontinuation, this compound’s niche applications in radiochemistry highlight the demand for halogenated building blocks in drug discovery .

Biological Activity

(4-Iodo-piperidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom enhances its reactivity and interaction with biological macromolecules, making it a valuable candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's structure includes a piperidine ring, an acetic acid moiety, and an iodine atom, which collectively influence its biological activity. The iodine atom can engage in halogen bonding, enhancing the compound's binding affinity to various targets such as enzymes and receptors. The piperidine ring is known to interact with hydrophobic regions in proteins, while the acetic acid part can form hydrogen bonds, contributing to binding stability.

PropertyValue
Molecular FormulaC₇H₈I₁N₁O₂
Molecular Weight236.05 g/mol
Melting PointNot specified
SolubilitySoluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds with similar piperidine structures have demonstrated significant cytotoxic effects against leukemia cell lines .
  • Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Some studies suggest that related piperidine derivatives possess antimicrobial activity against various bacterial strains, highlighting their potential in developing new antibiotics .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Anticancer Studies : A study assessed the cytotoxicity of related piperidine compounds against human leukemia cell lines using MTS assays. The results indicated that these compounds could significantly reduce cell viability, with IC50 values comparable to established chemotherapeutics .
  • Cholinesterase Inhibition : Research conducted on piperidine derivatives revealed their potential as cholinesterase inhibitors. The structure-activity relationship analysis indicated that modifications in the piperidine ring could enhance inhibitory potency against AChE .
  • Antimicrobial Screening : A series of synthesized piperidine derivatives were tested for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. Results showed moderate to strong antibacterial activity, suggesting a promising avenue for further development in antimicrobial therapies .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against leukemia cell lines
Cholinesterase InhibitionInhibition of AChE and BChE
AntimicrobialModerate to strong activity against bacterial strains

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